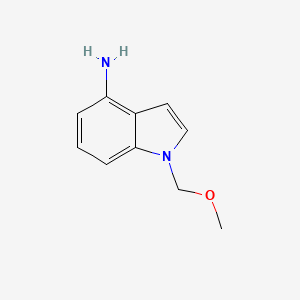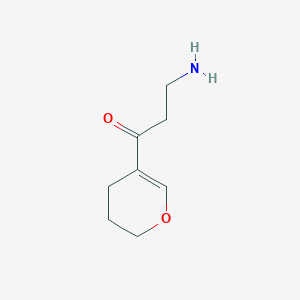![molecular formula C8H11NO B13169155 3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)
3-[(Furan-3-yl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Furan-3-yl)methyl]azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidine ring is a four-membered saturated ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-3-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
. This photochemical reaction is efficient for constructing functionalized azetidines and can be carried out under UV light.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The aza-Michael addition and aza Paternò–Büchi reactions can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-3-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: Both the furan and azetidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidine ring can produce primary or secondary amines.
Scientific Research Applications
3-[(Furan-3-yl)methyl]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Furan-3-yl)methyl]azetidine involves its interaction with molecular targets and pathways. The furan ring can participate in π-π stacking interactions, while the azetidine ring can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan: A five-membered aromatic ring containing one oxygen atom, similar to the furan ring in this compound.
Uniqueness
This compound is unique due to the combination of the furan and azetidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(furan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NO/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2 |
InChI Key |
VFGCRFMPFDFAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

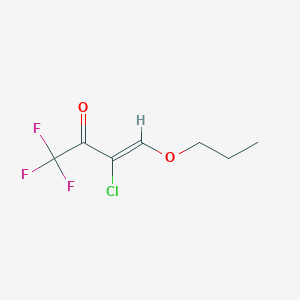
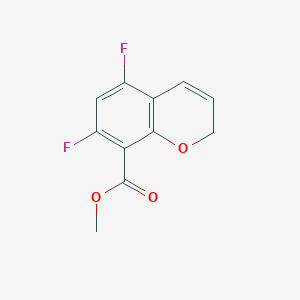
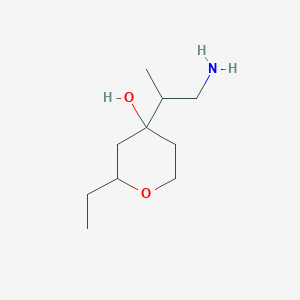


![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
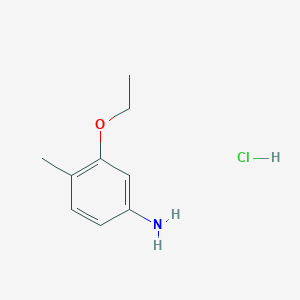
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
